{6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone
Description
The compound {6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone is a benzothiazine derivative featuring a 1,4-benzothiazine core substituted with a fluorine atom at position 6, a 3-(methylsulfanyl)phenyl group at position 4, and a 4-methylphenyl methanone moiety at position 2. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfone and aromatic interactions .
Properties
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S2/c1-15-6-8-16(9-7-15)23(26)22-14-25(18-4-3-5-19(13-18)29-2)20-12-17(24)10-11-21(20)30(22,27)28/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJQUMWWSHQEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the fluoro and methylthio groups. Common reagents used in these reactions include fluorinating agents, thiol compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
{6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit antimicrobial properties. Benzothiazine derivatives have shown significant inhibition against various microbial strains, suggesting that this compound may also possess similar activity. Preliminary studies involving interaction with bacterial enzymes could provide insights into its potential as an antimicrobial agent.
Anticancer Potential
Benzothiazine derivatives are noted for their anticancer properties, demonstrating efficacy against various cancer cell lines. The unique structural features of {6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone may allow it to interact with key enzymes or receptors involved in cancer pathways, making it a candidate for further pharmacological investigation.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects can be explored through studies focusing on its interaction with inflammatory pathways. Similar compounds have demonstrated the ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
Multicomponent Reactions (MCRs)
The synthesis of this compound can be efficiently achieved through multicomponent reactions, which are advantageous for creating complex molecules in fewer steps compared to traditional methods. MCRs promote high atom economy and reduced waste, making them an environmentally friendly option for synthesizing pharmaceuticals.
Development of Novel Therapeutics
Given its unique structure, this compound can serve as a lead compound in drug development processes. Its synthesis and subsequent modifications could lead to the discovery of new therapeutic agents targeting specific diseases.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Significant inhibition observed against multiple microbial strains | |
| Anticancer Properties | Efficacy demonstrated against various cancer cell lines | |
| Synthesis Efficiency | High atom economy achieved through multicomponent reactions |
Mechanism of Action
The mechanism of action of {6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The fluoro and methylthio groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The following table highlights key structural differences between the target compound and its closest analogs:
| Compound Name | Benzothiazine Substituents | Methanone Group | Fluorine Position | Notable Features |
|---|---|---|---|---|
| Target Compound : {6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone | 3-(Methylsulfanyl)phenyl at position 4 | 4-Methylphenyl | Position 6 | Methylsulfanyl (electron-donating), sulfone group |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl at position 4 | 4-Ethylphenyl | Position 7 | Ethyl group increases lipophilicity; fluorine at position 7 may alter bioactivity |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl at position 4 | Phenyl | N/A | Bulky 4-butylphenyl substituent; lacks fluorine |
| 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone | 3-Chloro-4-methylphenyl at position 4 | 4-Ethoxyphenyl | Position 6 | Chloro and ethoxy groups enhance electronic effects |
Key Observations:
- Fluorine Position : Fluorine at position 6 (target compound) versus position 7 ( compound) may influence steric and electronic interactions with biological targets, such as altering binding affinity in enzyme pockets .
- Substituent Effects : The 3-(methylsulfanyl)phenyl group in the target compound provides moderate lipophilicity compared to the 4-butylphenyl group in , which likely increases membrane permeability but may reduce solubility .
Physicochemical Properties
While specific data (e.g., logP, melting points) are unavailable in the provided evidence, trends can be inferred:
Biological Activity
The compound {6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone, with a CAS number of 1114872-23-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure combines various functional groups, which may contribute to its pharmacological properties.
The molecular formula of this compound is , and it has a molecular weight of approximately 439.5 g/mol. The compound features a benzothiazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₂O₃S₂ |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 1114872-23-9 |
Antimicrobial Properties
Research indicates that compounds similar to benzothiazines exhibit significant antimicrobial activity. For instance, studies have shown that benzothiazine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the methylsulfanyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Anticancer Activity
Preliminary data suggest that the compound may possess anticancer properties. In vitro studies have demonstrated that related benzothiazine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
Benzothiazine derivatives are also known to act as enzyme inhibitors. Specifically, they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. The inhibition of COX-2 has been linked to reduced tumor growth and metastasis in various cancer models.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several benzothiazine derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Mechanism : In research reported in Cancer Letters, a series of benzothiazine derivatives were tested against human breast cancer cell lines (MCF-7). The study found that these compounds triggered apoptosis through mitochondrial pathways, suggesting that the compound may have similar mechanisms worth exploring.
- COX Inhibition : A patent review highlighted the potential of benzothiazine derivatives as COX inhibitors, emphasizing their role in reducing inflammation and pain associated with various conditions. This mechanism could be particularly relevant for therapeutic applications in oncology and chronic inflammatory diseases.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of benzothiazine-derived methanones typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for aryl-aryl bond formation. For example, similar compounds (e.g., fluorophenyl-substituted benzophenones) are synthesized via AlCl3-catalyzed acylation in nitrobenzene under reflux, followed by purification using steam distillation and recrystallization from ethanol . Key considerations include:
- Catalyst selection : Anhydrous AlCl3 is critical for electrophilic aromatic substitution.
- Solvent choice : Nitrobenzene acts as both solvent and Lewis acid promoter but requires careful handling due to toxicity.
- Purification : Steam distillation removes high-boiling solvents, and recrystallization improves purity (>95%) .
Q. How should crystallographic data be collected and refined for structural elucidation?
Single-crystal X-ray diffraction is the gold standard. Essential steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion .
- Structure solution : Employ direct methods via SHELXS or SHELXD for phase determination .
- Refinement : Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically and refined using a riding model .
- Validation : Check for R-factor convergence (e.g., R1 < 0.05) and analyze residual electron density maps .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : 1H/13C NMR (in CDCl3 or DMSO-d6) identifies substituents (e.g., fluoro, methylsulfanyl). Fluorine-19 NMR can resolve para/meta substitution patterns.
- IR : Confirm carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and sulfone (S=O) vibrations (~1150–1250 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., m/z ~450–500 Da range).
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing and stability?
Graph-set analysis (as per Etter’s rules) and Hirshfeld surface calculations quantify interactions:
- Hydrogen bonding : Intermolecular O–H⋯O or C–H⋯O bonds can stabilize layered packing. For example, in fluorophenyl methanones, O–H⋯O bonds form infinite chains along the crystallographic axis .
- π-Stacking : Aryl rings (e.g., benzothiazine and 4-methylphenyl) may adopt tilted geometries (dihedral angles ~50–60°) to minimize steric clashes while enabling edge-to-face interactions .
- Hirshfeld surfaces : Analyze fingerprint plots (e.g., using CrystalExplorer) to differentiate H-bonding (sharp spikes) vs. van der Waals contacts (broad regions) .
Q. What computational methods can predict the compound’s biological activity or binding affinity?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes with sulfone-binding pockets).
- QSAR : Build regression models correlating substituent electronic properties (Hammett σ values) with activity. For example, electron-withdrawing groups (e.g., -SO2) enhance metabolic stability .
- MD simulations : GROMACS or AMBER can assess conformational flexibility in aqueous or lipid bilayer environments.
Q. How can synthetic byproducts or stereochemical impurities be detected and resolved?
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate diastereomers or regioisomers.
- Chiral columns : Employ cellulose-based CSPs (e.g., Chiralpak IA) for enantiomeric resolution.
- SCXRD : Absolute configuration determination via Flack parameter analysis (e.g., using SHELXL) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
